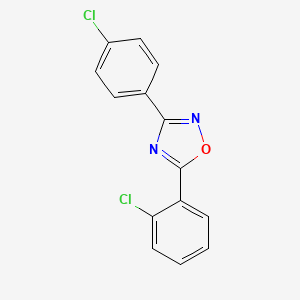

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 290.0013683 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H18Cl2N4O

- Molecular Weight : 418.48 g/mol

- InChIKey : MQDLRRKDCBAOHZ-UHFFFAOYSA-N

-

Anticancer Activity :

- Oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have demonstrated inhibitory effects on cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- A study reported that derivatives of 1,2,4-oxadiazoles inhibited cell growth in human colon adenocarcinoma (HCT-116) and prostate cancer (PC-3) cell lines with IC50 values ranging from 0.67 to 0.87 µM .

- Enzyme Inhibition :

-

Anti-inflammatory and Antimicrobial Properties :

- Oxadiazoles have also been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

- Antimicrobial activities have been noted against a range of pathogens, making these compounds promising candidates for further development .

Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives, including the target compound. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against various cancer types. For example:

Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that the compound inhibited HDAC and CA with IC50 values below 1 µM, suggesting strong potential as a therapeutic agent in oncology and other related fields .

Data Tables

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole exhibit promising antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their biological activities against different bacterial strains. The results demonstrated that certain derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Another application of this compound is its potential as an anti-inflammatory agent. In vivo studies have shown that specific derivatives can reduce inflammation and pain in animal models, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Agricultural Chemistry

Pesticidal Properties

The compound has been explored for its pesticidal applications. Research indicates that this compound derivatives can act as effective fungicides and insecticides. For instance, a study highlighted the effectiveness of certain derivatives against common agricultural pests and fungal pathogens .

Materials Science

Fluorescent Properties

In materials science, compounds based on 1,2,4-oxadiazole have been investigated for their fluorescent properties. The incorporation of chlorinated phenyl groups enhances the photophysical properties of these compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on both phenyl rings participate in nucleophilic substitution under basic conditions. Reactivity differences arise from steric and electronic effects:

-

2-Chlorophenyl group : Steric hindrance from the ortho-chloro substituent reduces NAS efficiency compared to the para-chloro group. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

-

4-Chlorophenyl group : The para-chloro substituent undergoes NAS more readily due to reduced steric hindrance. Common nucleophiles include amines, alkoxides, and thiols .

Example Reaction :

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine, K₂CO₃ | DMF, 80°C, 12 hr | 3-(4-Piperidinophenyl)-5-(2-Cl-C₆H₄)-1,2,4-oxadiazole | 68% |

Oxidation Reactions

The oxadiazole ring demonstrates stability under mild oxidizing conditions, but strong oxidants target substituents:

-

Chlorophenyl groups : Resistant to oxidation, preserving aromaticity.

-

Oxadiazole ring : Cleavage occurs with concentrated HNO₃ or KMnO₄, yielding nitriles and carboxylic acids .

Mechanism :

-

Ring protonation under acidic conditions.

-

Nucleophilic attack by water at the N-O bond.

-

Sequential hydrolysis to form 2-chlorobenzamide and 4-chlorobenzonitrile derivatives.

Reduction Reactions

Reductive ring-opening dominates under harsh conditions:

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Example with Phenylacetylene :

Oxadiazole+HC≡CPhΔ,TolueneTriazole Derivative

-

Conditions : 110°C, 24 hr, Cu(I) catalyst.

-

Outcome : Forms a fused triazole-oxadiazole hybrid with retained chlorophenyl groups .

Photochemical Reactions

UV irradiation induces C-Cl bond homolysis, generating aryl radicals:

Observed Products :

-

Cross-coupled biaryls : From radical recombination (e.g., 2,4'-dichlorobiphenyl) .

-

Chlorine displacement : Yields hydroxylated or hydrogenated derivatives in protic solvents .

Comparative Reactivity Table

| Reaction Type | 2-Cl Substituent Reactivity | 4-Cl Substituent Reactivity | Dominant Pathway |

|---|---|---|---|

| NAS (with NH₃) | Low (Steric hindrance) | High | Para-substitution |

| Oxidation | Inert | Inert | Ring cleavage |

| Photolysis | Moderate | High | Radical recombination |

属性

IUPAC Name |

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJIZYFTVPVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。